
14-Deoxy-epsilon-caesalpin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
14-Deoxy-epsilon-caesalpin is a natural diterpenoid compound found in several plants, particularly in the seeds of Caesalpinia minax Hance . This compound belongs to the cassane diterpenoid family and has been studied for its various biological activities, including its ability to inhibit nitric oxide production in certain cell types .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 14-Deoxy-epsilon-caesalpin involves several steps, typically starting from naturally occurring precursors. The exact synthetic routes can vary, but they generally involve the use of organic solvents and catalysts to facilitate the reactions. The compound can be isolated from plant extracts using chromatographic techniques.
Industrial Production Methods: Industrial production of this compound is primarily based on extraction from natural sources. The seeds of Caesalpinia minax Hance are harvested, and the compound is extracted using solvents such as chloroform, dichloromethane, and ethyl acetate . The extract is then purified through various chromatographic methods to obtain the pure compound.
化学反応の分析
Types of Reactions: 14-Deoxy-epsilon-caesalpin undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of various oxygenated derivatives .
科学的研究の応用
14-Deoxy-epsilon-caesalpin has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the reactivity and properties of cassane diterpenoids.
Medicine: Its anti-inflammatory properties make it a potential candidate for the development of new therapeutic agents.
Industry: It is used in the development of natural product-based pesticides and other agrochemicals.
作用機序
The mechanism of action of 14-Deoxy-epsilon-caesalpin involves the inhibition of nitric oxide production in cells stimulated by lipopolysaccharides . This inhibition is achieved through the modulation of nitric oxide synthase enzymes, which are responsible for the production of nitric oxide. The compound interacts with these enzymes, preventing them from catalyzing the production of nitric oxide .
類似化合物との比較
14-Deoxy-epsilon-caesalpin is unique among cassane diterpenoids due to its specific structure and biological activities. Similar compounds include:
- Epsilon-caesalpin
- 7-Acetoxy-epsilon-caesalpin
- Caesalmins D-F
- Bonducellins C and D
These compounds share structural similarities but differ in their specific functional groups and biological activities.
特性
分子式 |
C24H34O6 |
|---|---|
分子量 |
418.5 g/mol |
IUPAC名 |
(1-acetyloxy-4a-hydroxy-4,4,7,11b-tetramethyl-2,3,5,6,6a,7,11,11a-octahydro-1H-naphtho[2,1-f][1]benzofuran-2-yl) acetate |
InChI |
InChI=1S/C24H34O6/c1-13-16-7-9-24(27)22(4,5)12-20(29-14(2)25)21(30-15(3)26)23(24,6)18(16)11-19-17(13)8-10-28-19/h8,10,13,16,18,20-21,27H,7,9,11-12H2,1-6H3 |
InChIキー |
JMOFRLILFOJJEZ-UHFFFAOYSA-N |
正規SMILES |
CC1C2CCC3(C(CC(C(C3(C2CC4=C1C=CO4)C)OC(=O)C)OC(=O)C)(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


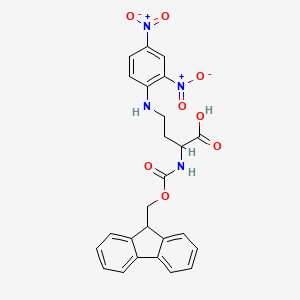
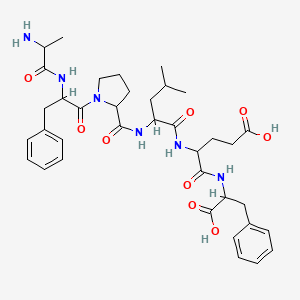
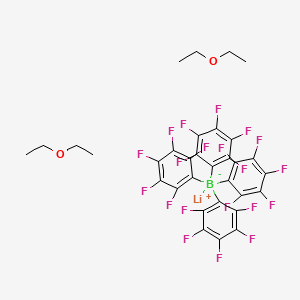
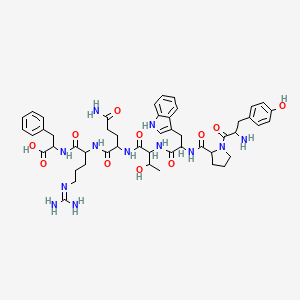

![5-benzyl-2-[4-(trifluoromethyl)phenyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium;tetrafluoroborate](/img/structure/B12319864.png)
![17-acetyl-6-chloro-17-hydroxy-10,13-dimethyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-3-one](/img/structure/B12319867.png)
![1,8b-dihydroxy-3a-(3-hydroxy-4-methoxyphenyl)-6,8-dimethoxy-N,N-dimethyl-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxamide](/img/structure/B12319870.png)

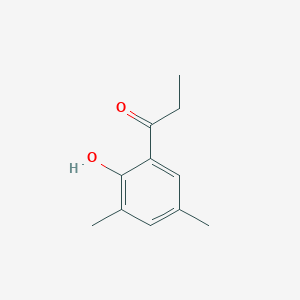
![(S)-O-[2-(Acetylamino)-3-O-benzoyl-2-deoxy-4,6-O-benzylidene-alpha-D-galactopyranosyl]-N-9-Fmoc-L-serinePhenacylEster](/img/structure/B12319890.png)
![(7Z,11Z)-19-(1H-indol-3-ylmethyl)-7,9,16,17-tetramethyl-15-oxa-20-azatetracyclo[11.8.0.01,18.014,16]henicosa-7,11-diene-2,5,6,21-tetrone](/img/structure/B12319901.png)
![11-hydroxy-17,18-dimethoxy-7,7-dimethyl-2,8,21-trioxapentacyclo[12.8.0.03,12.04,9.015,20]docosa-3(12),4(9),5,10,15,17,19-heptaen-13-one](/img/structure/B12319907.png)

